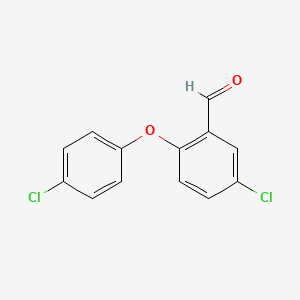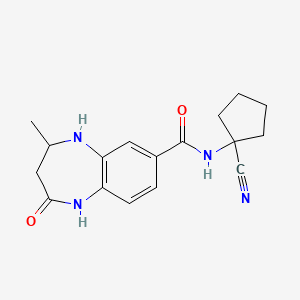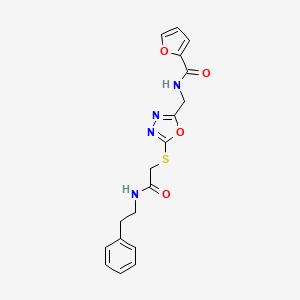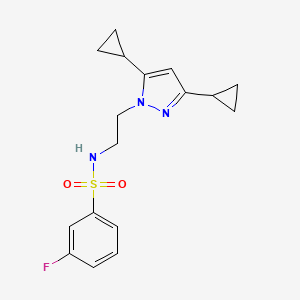![molecular formula C17H20N2O2S B2821900 1-(2-Phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea CAS No. 2415631-10-4](/img/structure/B2821900.png)
1-(2-Phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea, commonly known as PTMC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. PTMC is a cyclopropyl-containing urea derivative that has been shown to exhibit promising biological activity against a variety of disease targets.
Mechanism Of Action
The exact mechanism of action of PTMC is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins involved in disease processes. For example, PTMC has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. PTMC has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
PTMC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins involved in disease processes, as well as to modulate the expression of specific genes. PTMC has also been shown to have anti-inflammatory and anti-bacterial properties.
Advantages And Limitations For Lab Experiments
PTMC has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a useful tool for studying the biological activity of specific chemical structures. However, one limitation is that PTMC has not yet been extensively studied in vivo, so its potential toxicity and pharmacokinetic properties are not well understood.
Future Directions
There are several future directions for research on PTMC. One direction is to further investigate its potential applications in the field of medicinal chemistry, particularly in the treatment of cancer, inflammation, and infectious diseases. Another direction is to study its potential toxicity and pharmacokinetic properties in vivo, in order to better understand its potential as a therapeutic agent. Finally, further studies are needed to elucidate the exact mechanism of action of PTMC, in order to better understand its biological activity and potential therapeutic applications.
Synthesis Methods
The synthesis of PTMC involves a multi-step process that begins with the reaction of 1,3-dichloropropane with thiophene to form 1-(thiophen-3-yl)cyclopropanol. This intermediate is then reacted with phenoxyethylamine to form 1-(2-phenoxyethyl)-3-(thiophen-3-yl)cyclopropanol. Finally, this compound is reacted with isocyanate to form PTMC.
Scientific Research Applications
PTMC has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising biological activity against a variety of disease targets, including cancer, inflammation, and infectious diseases. PTMC has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to have anti-inflammatory and anti-bacterial properties.
properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-16(18-9-10-21-15-4-2-1-3-5-15)19-13-17(7-8-17)14-6-11-22-12-14/h1-6,11-12H,7-10,13H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMUEIZKGFBGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCCOC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(4-cyanobenzoyl)pyrrolidin-2-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2821817.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)



![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2821824.png)
![1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2821827.png)
![N-[4-(4-chlorophenoxy)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2821828.png)


![(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2821833.png)

